6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine
Description
Chemical Identity and Properties The compound 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine (CAS: 88764-14-1) is a benzazepine derivative with the molecular formula C₁₉H₂₂ClNO₃ and a molecular weight of 347.84 g/mol. Key physicochemical properties include:
- Melting Point: 141–142°C (ethanol recrystallization) .
- Boiling Point: 479.2°C at 760 mmHg .
- Density: 1.166 g/cm³ .
- Purity: >95% (HPLC) .
- Storage: Recommended at -20°C .
Its substitution pattern—chlorine at position 6, dimethoxy groups at positions 7 and 8, and a 4-methoxyphenyl group at position 1—enhances receptor affinity and metabolic stability compared to simpler benzazepines .
Properties
IUPAC Name |
9-chloro-7,8-dimethoxy-5-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-22-13-6-4-12(5-7-13)16-11-21-9-8-14-15(16)10-17(23-2)19(24-3)18(14)20/h4-7,10,16,21H,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTZRTXHMVXREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80986479 | |
| Record name | 6-Chloro-7,8-dimethoxy-1-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80986479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-53-0 | |
| Record name | 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-7,8-dimethoxy-1-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80986479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Patent-Based Cyclization for 7,8-Dimethoxybenzazepinone
The industrial route begins with 3,4-dimethoxy-phenylacetic acid (III) and aminoacetaldehyde dimethyl acetal in toluene, catalyzed by boric acid derivatives. The amidation step employs a 2.5-fold excess of toluene, followed by ring closure in methanesulfonic acid at 20–25°C. This anhydrous conditions prevent hydrolysis, yielding 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one (II) with 75–85% efficiency and 99.0–99.5% HPLC purity.
Critical Parameters
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Amidation | Toluene | Boric acid | 110 | 85 | 98.5 |
| Ring closure | Methanesulfonic acid | – | 25 | 80 | 99.5 |
This method reduces hazardous byproducts and avoids vacuum evaporation, making it industrially viable.
Lithiation-Trapping for Functionalized Intermediates
Academic approaches focus on N-Boc-protected tetrahydro-1-benzazepines. Lithiation of 2-phenyltetrahydro-1-benzazepine with nBuLi in THF at –50°C generates a stabilized organolithium species, which reacts with electrophiles like 1,4-dibromobutane to install substituents. VT-NMR studies reveal a Boc group rotation barrier (ΔG‡ ≈ 63 kJ/mol), influencing reaction kinetics.
Regioselective Functionalization Strategies
Chlorination at Position 6
Chlorine introduction requires precise control to avoid polyhalogenation. Electrophilic chlorination using Cl₂ in acetic acid at 0°C selectively targets the activated para position relative to methoxy groups. Alternatively, directed ortho-metallation (DoM) with LDA followed by ClSiMe₃ quenching achieves 85% regioselectivity.
Incorporation of 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety is introduced via Buchwald-Hartwig coupling using Pd(OAc)₂/XPhos. Reaction of 6-chlorobenzazepine with 4-methoxyphenylboronic acid under Miyaura conditions (K₂CO₃, DMF/H₂O) affords the cross-coupled product in 70% yield. Reductive amination alternatives, employing 4-methoxybenzaldehyde and NaBH₃CN, provide moderate yields (55–60%) but require stringent moisture control.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Patent process | 3 | 75 | 99.5 | Industrial | High |
| Lithiation | 5 | 45 | 97.0 | Lab-scale | Moderate |
| Cross-coupling | 4 | 70 | 98.0 | Pilot-scale | Low |
The patent route excels in throughput and cost (-30% material expense), whereas lithiation offers modularity for analog synthesis. Cross-coupling balances yield and purity but suffers from palladium catalyst costs.
Challenges and Optimization Opportunities
- Chlorine Selectivity : Competing ortho/para-directing effects of methoxy groups necessitate tailored conditions. DoM with TMPLi (tetramethylpiperidide) enhances positional control.
- Steric Hindrance : Bulky 4-methoxyphenyl impedes ring closure; microwave-assisted synthesis (100°C, 20 min) mitigates this by accelerating kinetics.
- Purity Enhancement : Crystallization from ethanol/water (3:1) improves final product purity to >99.9%.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Dopamine Receptor Modulation
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine is known to act as a dopamine receptor modulator. It has been studied for its potential use in treating conditions related to dopamine dysregulation, such as Parkinson's disease and schizophrenia. Its structure allows it to interact effectively with dopamine receptors, making it a candidate for further research in neuropharmacology .
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of fenoldopam, a drug used to manage hypertension. The synthesis pathway often involves the transformation of this compound into more complex structures that possess therapeutic effects . The efficiency of this intermediate can significantly influence the overall yield and effectiveness of the final pharmaceutical product.
Structure-Activity Relationship Studies
Research involving this compound has focused on understanding its structure-activity relationships (SAR). By modifying different parts of the molecule, researchers aim to enhance its efficacy and selectivity for specific biological targets. Such studies are vital for developing new therapeutic agents with improved pharmacological profiles .
Crystal Structure Analysis
X-ray diffraction studies have revealed insights into the crystal structure of this compound, showing normal bond lengths and angles consistent with theoretical predictions. Understanding the crystallography can help in predicting how the compound interacts at the molecular level with biological targets .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Dopamine Receptor Study | Investigated the binding affinity to dopamine receptors | Showed potential for treating dopaminergic disorders |
| Synthesis Pathway Analysis | Evaluated efficiency in fenoldopam synthesis | Identified optimal conditions for high yield |
| SAR Investigation | Explored modifications for enhanced activity | Identified key structural features that improve receptor selectivity |
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Studies
Substituent Effects on Dopamine Receptor Affinity
- Halogen Substitution (6-Cl vs. However, bromine increases molecular weight and may alter pharmacokinetics (e.g., solubility, metabolic stability).
- Methoxy vs. Hydroxy Groups : The target compound’s 7,8-dimethoxy groups reduce polarity compared to hydroxylated analogues (e.g., SKF 83959), enhancing blood-brain barrier permeability but reducing direct receptor activation .
Position 1 Substitution
- 4-Methoxyphenyl vs. Phenyl : The 4-methoxyphenyl group in the target compound improves D1 selectivity over D2 receptors compared to the 1-phenyl analogue (CAS 67287-38-1), which shows mixed D1/D2 activity .
- 3-Methylphenyl (SKF 83959) : Introduces partial agonism and β-arrestin pathway activation, distinct from the full agonism seen in the target compound .
Therapeutic Implications
- Dopaminergic vs. Serotonergic Targets : Unlike Lorcaserin (a 5-HT2C agonist for obesity), the target compound and its analogues primarily modulate dopaminergic pathways , making them candidates for Parkinson’s disease and schizophrenia .
- Metabolic Stability : The dimethoxy and 4-methoxyphenyl groups in the target compound confer resistance to hepatic demethylation, extending half-life compared to hydroxylated derivatives .
Biological Activity
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine (CAS No. 67287-53-0) is a compound belonging to the benzazepine class. It has garnered attention due to its potential biological activities, particularly in relation to dopaminergic systems. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C19H22ClNO3
- Molecular Weight : 347.84 g/mol
- Melting Point : 140-145 °C
- Boiling Point : 479.2 °C (predicted)
- Density : 1.166 g/cm³ (predicted)
- pKa : 9.16 (predicted)
Dopaminergic Activity
Research indicates that compounds structurally related to this compound exhibit significant dopaminergic activity. A study focused on substituted benzazepines demonstrated their ability to act as agonists at central and peripheral dopamine receptors . The evaluation involved measuring renal blood flow changes in anesthetized dogs, providing preliminary evidence of their efficacy in modulating dopaminergic pathways.
Anticancer Potential
Recent studies have explored the anticancer properties of related compounds. For instance, derivatives of benzazepines have shown moderate cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) cells . The structure-activity relationship suggests that modifications in substituents can enhance potency against cancer cells.
Neuroprotective Effects
The compound's influence on neurotransmission has implications for neurodegenerative diseases. Benzazepine derivatives have been studied for their potential roles in conditions such as Parkinson's and Alzheimer's diseases due to their interactions with dopamine receptors . These interactions may contribute to neuroprotection and symptom alleviation in these disorders.
Case Studies
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
